molecular formula C21H15F3N2O B2806707 (5-(Pyridin-4-yl)indolin-1-yl)(4-(trifluoromethyl)phenyl)methanone CAS No. 2034613-74-4

(5-(Pyridin-4-yl)indolin-1-yl)(4-(trifluoromethyl)phenyl)methanone

Cat. No.: B2806707
CAS No.: 2034613-74-4
M. Wt: 368.359
InChI Key: GYHJITYROPJJQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-(Pyridin-4-yl)indolin-1-yl)(4-(trifluoromethyl)phenyl)methanone is a synthetic organic compound designed for advanced chemical and pharmacological research. This molecule features a methanone core linking two distinct heteroaromatic systems: a 5-(pyridin-4-yl)indoline and a 4-(trifluoromethyl)phenyl group. This specific architecture makes it a compound of significant interest for exploring structure-activity relationships in medicinal chemistry. The indoline scaffold is a prominent pharmacophore in medicinal chemistry, known to be incorporated into molecules with a broad spectrum of biological activities. Indoline and indole derivatives have been extensively studied for their potential antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The integration of a pyridin-4-yl moiety further enhances the molecule's potential for interaction with biological targets, as nitrogen-containing heterocycles are common in pharmaceuticals and can improve physicochemical properties like solubility . The 4-(trifluoromethyl)phenyl group is a critical structural element; the trifluoromethyl group is strongly electron-withdrawing and is a common feature in agrochemicals and pharmaceuticals due to its ability to enhance metabolic stability, membrane permeability, and binding affinity to target proteins . Compounds containing a trifluoromethylpyridine (TFMP) moiety are found in numerous commercial products and are an active area of research in drug discovery . This combination of structural features suggests potential application in the discovery and development of novel therapeutic agents. Researchers can utilize this compound as a key intermediate or a building block in organic synthesis, or as a pharmacological tool for screening against various biological targets, particularly in central nervous system (CNS) disorders, given that similar structures have been investigated as potent and brain-penetrant agonists for targets like GPR52 . This product is labeled with the appropriate hazard warnings and is intended for research purposes by qualified professionals in a laboratory setting. It is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(5-pyridin-4-yl-2,3-dihydroindol-1-yl)-[4-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F3N2O/c22-21(23,24)18-4-1-15(2-5-18)20(27)26-12-9-17-13-16(3-6-19(17)26)14-7-10-25-11-8-14/h1-8,10-11,13H,9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYHJITYROPJJQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C1C=C(C=C2)C3=CC=NC=C3)C(=O)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-(Pyridin-4-yl)indolin-1-yl)(4-(trifluoromethyl)phenyl)methanone typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Indoline Core:

    • Starting with a suitable indole derivative, the indoline core can be synthesized through reduction reactions.
    • Example: Reduction of indole using sodium borohydride in the presence of a catalyst.

Mechanism of Action

The mechanism of action of (5-(Pyridin-4-yl)indolin-1-yl)(4-(trifluoromethyl)phenyl)methanone depends on its specific application. In medicinal chemistry, it may act by:

  • Binding to specific enzymes or receptors, thereby modulating their activity.
  • The trifluoromethyl group can enhance binding affinity and selectivity for certain biological targets.

Molecular Targets and Pathways:

  • Enzymes involved in metabolic pathways.
  • Receptors in the central nervous system or other tissues.

Comparison with Similar Compounds

The compound shares structural motifs with several analogs, enabling comparisons of synthetic routes, molecular properties, and bioactivity. Below is a detailed analysis:

Key Observations :

  • The target compound’s indoline-pyridine core differentiates it from imidazole- or pyrrole-based analogs, which may influence binding to biological targets (e.g., tubulin or kinases) .
  • The synthetic yield of the pyrrolo-pyrimidine analog (58%) suggests moderate efficiency compared to other trifluoromethylphenyl-containing compounds, where yields are often unreported but inferred to vary based on coupling reactions .
Physicochemical and Spectral Properties
  • Trifluoromethyl Group Impact: The trifluoromethyl group in the target compound enhances metabolic stability and membrane permeability, a trait shared with analogs like (4-(4-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)(3,4,5-trimethoxyphenyl)methanone .
Similarity Analysis (Based on )

lists structurally related compounds with similarity scores:

  • (3-(Difluoromethyl)-5-methylphenyl)(pyridin-4-yl)methanone (Similarity: 0.83): Difluoromethyl substitution may alter electronic properties compared to the target’s trifluoromethyl group.

Q & A

Q. How can structure-activity relationship (SAR) studies guide further optimization?

  • SAR Framework :
  • Core modifications : Replace indole with azaindole to modulate π-π stacking.
  • Substituent effects : Introduce electron-donating groups (e.g., -OCH₃) on the pyridine ring to enhance solubility.
  • Prioritize derivatives with ClogP <4 and polar surface area >60 Ų for CNS penetration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.